Ethyl cyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

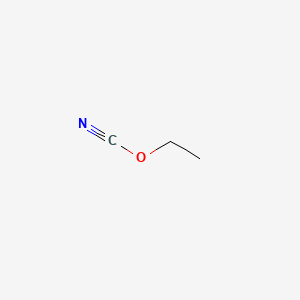

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl cyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-5-3-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBPSENIJJPTCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336424 | |

| Record name | Ethyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-48-5 | |

| Record name | Cyanic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl Cyanate

For Researchers, Scientists, and Drug Development Professionals

Ethyl cyanate (B1221674) (C₂H₅OCN) is a reactive organic compound belonging to the cyanate ester family. Its unique chemical structure, featuring an electrophilic carbon atom within the cyanate group, governs its reactivity and makes it a subject of interest in synthetic chemistry. This guide provides a comprehensive overview of the chemical properties and reactivity of ethyl cyanate, with a focus on data-driven insights and detailed experimental methodologies.

Core Chemical Properties

This compound is a volatile and reactive molecule. While extensive experimental data for some of its physical properties are limited, the following table summarizes its key chemical and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₃H₅NO | PubChem CID: 533706[1] |

| Molecular Weight | 71.08 g/mol | PubChem CID: 533706[1] |

| CAS Number | 627-48-5 | PubChem CID: 533706[1] |

| Boiling Point | ~124 °C (estimated) | LookChem[2] |

| Melting Point | 162 °C (decomposes) | LookChem[2] |

| Density | ~0.890 g/cm³ | Benchchem[3] |

| Refractive Index | ~1.3788 | LookChem[2] |

| Solubility | Data not readily available. Expected to be soluble in organic solvents. |

Synthesis of this compound

A common method for the synthesis of alkyl cyanates involves the reaction of an alkyl halide with a cyanate salt. The ambident nature of the cyanate ion (OCN⁻) can lead to the formation of both alkyl cyanates and alkyl isocyanates. The choice of cation in the cyanate salt is crucial in directing the regioselectivity of the reaction, with silver cyanate often favoring the formation of the cyanate ester.[3]

Experimental Protocol: Synthesis from Ethyl Iodide and Silver Cyanate

This protocol is based on the general method for the synthesis of alkyl cyanates from alkyl halides and silver cyanate.

Materials:

-

Ethyl iodide (C₂H₅I)

-

Silver cyanate (AgOCN)

-

Anhydrous ether (or another suitable inert solvent)

-

Stirring apparatus

-

Reaction flask

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend silver cyanate in anhydrous ether.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add a solution of ethyl iodide in anhydrous ether to the cooled suspension.

-

Allow the reaction mixture to stir at a low temperature for several hours, monitoring the reaction progress by a suitable method (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, filter the reaction mixture to remove the silver iodide precipitate.

-

Carefully remove the solvent from the filtrate under reduced pressure.

-

Purify the crude this compound by distillation under reduced pressure to obtain the final product.

Logical Relationship for Synthesis:

Synthesis of this compound

Chemical Reactivity

The reactivity of this compound is primarily dictated by the electrophilic character of the carbon atom in the cyanate group (-OCN). This makes it susceptible to attack by a variety of nucleophiles.

Hydrolysis

This compound can undergo hydrolysis under both acidic and basic conditions to yield ethyl alcohol and cyanic acid.[3]

Reaction Scheme:

C₂H₅OCN + H₂O → C₂H₅OH + HNCO

Alcoholysis

The reaction of this compound with alcohols, known as alcoholysis, leads to the formation of carbamates (urethanes). The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the cyanate group.[3]

Reaction Scheme:

C₂H₅OCN + R'OH → C₂H₅O(C=NH)OR'

Reaction with Amines

Primary and secondary amines react readily with cyanate esters to form isoureas as initial products. These reactions can be vigorous, especially with alkyl amines.[4] The isourea can then undergo further reactions, such as cyclotrimerization.

Reaction Workflow:

Reaction with Amines

Thermal Decomposition

Role in Drug Development and Biological Systems

Currently, there is a lack of specific research directly implicating this compound in biological signaling pathways or as a key pharmacophore in drug development. The high reactivity of the cyanate ester group may contribute to non-specific interactions in biological systems, potentially leading to cytotoxicity. However, the cyano group, in general, is a versatile functional group in drug design, often used to modulate polarity and electronic properties.[8] Further research is needed to explore the potential of the cyanate ester functional group in medicinal chemistry. Studies on the cytotoxicity of related compounds, such as poly(alkyl cyanoacrylate) nanoparticles, have been conducted, but direct data on simple alkyl cyanates like this compound is scarce.[9][10]

Conclusion

This compound is a reactive molecule with a rich, yet not fully explored, chemistry. Its electrophilic nature makes it a target for various nucleophilic reactions, offering potential for synthetic applications. However, a comprehensive understanding of its properties and reactivity is hampered by the limited availability of specific experimental data. Further research into the precise physical properties, detailed reaction mechanisms, and potential biological activities of this compound is warranted to fully unlock its potential in both chemistry and life sciences.

References

- 1. This compound | C3H5NO | CID 533706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. quora.com [quora.com]

- 5. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. Cyanate ester - Wikipedia [en.wikipedia.org]

- 9. In vitro cytotoxic potential of against human cancer cell lines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Ethyl Cyanate from Ethyl Halides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of ethyl cyanate (B1221674) from ethyl halides presents a significant challenge in synthetic organic chemistry due to the ambident nature of the cyanate nucleophile. Direct nucleophilic substitution on primary halides, such as ethyl iodide or ethyl bromide, with cyanate salts predominantly yields the thermodynamically more stable ethyl isocyanate isomer. This technical guide provides an in-depth analysis of the underlying reaction mechanisms, details the experimental challenges, and presents a representative protocol for the reaction. It summarizes the known outcomes for various alkyl halides to illustrate the factors governing product distribution, thereby offering crucial insights for researchers aiming to control the regioselectivity of this transformation.

Introduction

Ethyl cyanate (C₂H₅OCN) is an organic compound of interest for its potential applications in synthetic chemistry. Its synthesis via nucleophilic substitution, a common strategy for forming new carbon-heteroatom bonds, is complicated by the formation of the isomeric and more stable ethyl isocyanate (C₂H₅NCO). The reaction of an ethyl halide with a cyanate salt is a classic example of the challenges posed by an ambident nucleophile, where reaction conditions dictate the site of electrophilic attack. This guide explores the theoretical basis and practical considerations for this synthesis.

Reaction Theory and Mechanism

The synthesis of this compound from an ethyl halide involves a nucleophilic substitution reaction. The cyanate ion ([OCN]⁻) is an ambident nucleophile, meaning it can attack an electrophile—in this case, the electrophilic carbon of the ethyl halide—with either its oxygen or nitrogen atom.[1]

-

Attack via Oxygen: Leads to the formation of this compound (R-OCN).

-

Attack via Nitrogen: Leads to the formation of ethyl isocyanate (R-NCO).

The outcome of the reaction is highly dependent on the reaction mechanism (Sₙ1 vs. Sₙ2), the nature of the cation in the cyanate salt, and the solvent.[1][2][3]

Influence of the Cation and Mechanism

-

Ionic Cyanates (e.g., KOCN): In salts like potassium cyanate, the bond is predominantly ionic, leaving a higher negative charge density on the more electronegative oxygen atom. This would theoretically favor the formation of the cyanate. However, reactions with primary alkyl halides like ethyl iodide proceed via an Sₙ2 mechanism, where the nitrogen atom acts as the stronger nucleophile, leading almost exclusively to the formation of ethyl isocyanate.[1][4]

-

Covalent Cyanates (e.g., AgOCN): In silver cyanate, the Ag-O bond has a more covalent character. It is proposed that the reaction is promoted by the silver ion, which coordinates with the halide, facilitating its departure and promoting a more Sₙ1-like character.[1] In a theoretical Sₙ1 reaction, the resulting carbocation would be attacked by the atom with the highest negative charge density (oxygen), favoring the cyanate product.[1][3]

Despite this theory, experimental evidence shows that for primary alkyl halides like ethyl and propyl iodide, the reaction with silver cyanate still overwhelmingly produces the isocyanate.[1] The formation of this compound via this pathway has not been successfully demonstrated; instead, only ethyl isocyanate is isolated.[1]

Influence of Alkyl Halide Structure

The structure of the alkyl halide is the most critical factor in determining the product ratio. While primary halides yield almost exclusively isocyanates, secondary halides can produce significant amounts of the cyanate isomer.[1][5] This is attributed to the increased stability of secondary carbocations, which promotes a greater degree of Sₙ1 character in the reaction mechanism.[2]

dot graph { graph [fontname="Arial", fontsize=12, labelloc="t", label="Competing Sₙ1 and Sₙ2 Pathways", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [fontname="Arial", fontsize=11, style=filled, shape=box, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes sub [label="Ethyl Halide + AgOCN", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sn2_path [label="Sₙ2 Pathway\n(Primary Halides)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sn1_path [label="Sₙ1 Pathway\n(Secondary Halides)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; isocyanate [label="Ethyl Isocyanate\n(Major Product)", fillcolor="#FBBC05", fontcolor="#202124"]; cyanate [label="this compound\n(Minor/No Yield)", fillcolor="#FBBC05", fontcolor="#202124"]; carbocation [label="Carbocation Intermediate\n[CH₃CH₂]⁺", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges sub -> sn2_path [color="#202124"]; sub -> sn1_path [color="#202124"]; sn2_path -> isocyanate [label="N-attack", color="#202124"]; sn1_path -> carbocation [color="#202124"]; carbocation -> isocyanate [label="N-attack", color="#202124"]; carbocation -> cyanate [label="O-attack", color="#202124"]; } } Figure 1. Reaction mechanism pathways for ethyl halides with silver cyanate.

Data Presentation: Influence of Substrate and Solvent

The synthesis of alkyl cyanates from alkyl halides and silver cyanate is highly sensitive to the structure of the alkyl halide and the choice of solvent. Data from studies on various alkyl halides clearly indicate that primary halides do not yield the desired cyanate product, whereas secondary halides can provide mixtures of both isomers.[1][5]

| Alkyl Halide | Solvent | Reaction Time | Cyanate Yield (%) | Isocyanate Yield (%) | Reference |

| Propyl Iodide (Primary) | Nitromethane (B149229) | 70 h | Not Detected | 75 | [1] |

| Isopropyl Iodide (Secondary) | Nitromethane | 25 min | 20 | 19 | [1] |

| sec-Butyl Iodide (Secondary) | Nitromethane | - | 8 | 8 | [1] |

| sec-Butyl Iodide (Secondary) | Pentane | 30 min | 4 | 30 | [1] |

| tert-Butyl Bromide (Tertiary) | Pentane | - | Unstable, Inferred | 70 | [1] |

Table 1: Summary of reaction outcomes for the synthesis of alkyl cyanates from alkyl halides and silver cyanate at room temperature. Note the absence of cyanate formation from the primary halide.

Experimental Protocol

The following is a representative experimental protocol for the reaction of a primary ethyl halide with silver cyanate. Critical Safety Note: This reaction should be performed in a well-ventilated fume hood. Alkyl isocyanates are toxic and have unpleasant odors.[6] The expected major product of this reaction is ethyl isocyanate.

Materials and Equipment

-

Ethyl Iodide (C₂H₅I), reagent grade

-

Silver Cyanate (AgOCN), dry

-

Nitromethane (CH₃NO₂), anhydrous

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) for product analysis

Procedure

-

Reaction Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: Under a positive pressure of nitrogen, charge the flask with silver cyanate (e.g., 0.1 mol). Add 50 mL of anhydrous nitromethane as the solvent.

-

Initiation: Begin vigorous stirring and add ethyl iodide (e.g., 0.1 mol) to the suspension at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by taking small aliquots over time and analyzing them by GC. Based on analogous reactions, this may take several hours.[1]

-

Workup: Upon completion (or after a set time, e.g., 24 hours), filter the reaction mixture to remove the silver iodide precipitate and any unreacted silver cyanate.

-

Isolation: Carefully remove the solvent from the filtrate under reduced pressure. Caution: The crude product is volatile.

-

Analysis: Analyze the crude product by Gas Chromatography (GC) to determine the ratio of ethyl isocyanate to this compound.[1][7] Pure samples of each isomer should be used to calibrate retention times for accurate identification.

// Nodes A [label="1. Reaction Setup\n(Dry flask, N₂ atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Reagent Charging\n(AgOCN in Nitromethane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add Ethyl Iodide\n(Room Temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Stir Reaction Mixture\n(Monitor by GC)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Filtration\n(Remove AgI precipitate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Solvent Removal\n(Rotary Evaporation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Product Analysis\n(GC / GC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } } Figure 2. Generalized experimental workflow for the reaction.

Conclusion

The synthesis of this compound from ethyl halides is not a straightforward conversion. The reaction is dominated by the formation of the isomeric ethyl isocyanate, particularly when using primary ethyl halides as substrates.[1] This outcome is consistent with the principles of nucleophilic substitution involving ambident nucleophiles, where Sₙ2 pathways favor attack by the more nucleophilic nitrogen atom of the cyanate ion. While secondary and tertiary halides show a greater propensity to form cyanates due to an increased Sₙ1 reaction character, this route is not applicable to ethyl halides. Researchers seeking to synthesize this compound should consider alternative synthetic strategies that avoid the direct substitution reaction with the cyanate ion, as the methods described herein are unlikely to produce the desired product in any significant yield.

References

Spectroscopic Analysis of Ethyl Cyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of ethyl cyanate (B1221674) (C₃H₅NO), a valuable reagent and intermediate in organic synthesis. Due to the limited availability of experimental spectroscopic data in public databases, this guide presents a combination of available mass spectrometry information and computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Detailed experimental protocols for acquiring such spectra are also provided to facilitate further research and characterization of this compound.

Introduction to Ethyl Cyanate

This compound (CAS 627-48-5) is an organic compound with the chemical structure CH₃CH₂OCN. It is an ester of cyanic acid and ethanol. Its ambidentate cyanate group (-OCN) makes it a versatile building block in the synthesis of a variety of nitrogen-containing heterocycles and other functionalized molecules. Accurate spectroscopic characterization is crucial for confirming its identity, assessing its purity, and understanding its reactivity.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound. This information is summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for this compound is not widely available in the public domain. Therefore, the following ¹H and ¹³C NMR data are predicted based on computational models. These predictions serve as a valuable reference for researchers working with this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~115 | C N |

| ~70 | -O-C H₂-CH₃ |

| ~14 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the distinctive stretching vibration of the cyanate group. Predicted vibrational frequencies for the key functional groups are presented below.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium-Strong | C-H stretch (alkane) |

| ~2250 | Strong | -O-C≡N stretch |

| ~1100 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 71 | Low | [CH₃CH₂OCN]⁺ (Molecular Ion) |

| 56 | High | [CH₂=CHOCN]⁺ |

| 29 | Very High | [CH₃CH₂]⁺ |

| 27 | Medium | [C₂H₃]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and MS spectra of a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a clean, dry NMR tube.[2][3] The choice of solvent depends on the solubility of the compound and should be noted.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity and optimal spectral resolution.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Set the appropriate spectral width (typically -2 to 12 ppm for ¹H NMR).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (typically 8-16 for a sample of this concentration).

-

Set the relaxation delay (D1) to 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts and splitting patterns to assign the signals to the corresponding protons in the molecule.

-

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube.[4][5]

-

Instrument Setup: Follow the same instrument setup procedure as for ¹H NMR, but tune and match the probe for the ¹³C frequency.

-

Data Acquisition:

-

Set the appropriate spectral width (typically 0 to 220 ppm for ¹³C NMR).

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.[4]

-

Set a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration).

-

Use a relaxation delay (D1) of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Reference the spectrum to the solvent peaks (e.g., CDCl₃ at 77.16 ppm).

-

Assign the chemical shifts to the corresponding carbon atoms in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to form a thin liquid film between the plates.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ signals.[6]

-

-

Data Acquisition:

-

Place the salt plates with the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations in the this compound molecule.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

For a volatile liquid like this compound, a direct insertion probe or injection into a gas chromatograph (GC) coupled to the mass spectrometer can be used.

-

The sample is vaporized in the ion source.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[7]

-

This causes the molecules to ionize, forming a molecular ion (M⁺˙), and to fragment into smaller, charged ions.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

-

Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.

-

Visualization of Structure and Fragmentation

The following diagrams, generated using the DOT language, illustrate the structure of this compound and a proposed fragmentation pathway in mass spectrometry.

Caption: Chemical structure of this compound.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

- 1. This compound | C3H5NO | CID 533706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To [chem.rochester.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. benchchem.com [benchchem.com]

- 5. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 6. researchgate.net [researchgate.net]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Navigating the Thermodynamic Landscape of Ethyl Cyanate: A Technical Guide for Researchers

An in-depth exploration of the thermodynamic properties and stability of ethyl cyanate (B1221674) reveals a molecule of significant theoretical interest, yet one that remains elusive to extensive experimental characterization. This technical guide, intended for researchers, scientists, and drug development professionals, synthesizes the available computational data, discusses its inherent instability, and outlines potential experimental avenues for its study.

Ethyl cyanate (C₂H₅OCN), a reactive isomer of the more stable ethyl isocyanate, presents a unique challenge in the field of chemical thermodynamics. Its propensity to rapidly isomerize or decompose has largely precluded detailed experimental investigation of its thermodynamic properties. Consequently, our current understanding is predominantly shaped by computational chemistry, which offers valuable insights into its energetic landscape and stability.

Computationally-Derived Thermodynamic Properties

A key study by Al-Abbad et al. provides the most comprehensive computational data on this compound to date.[1] The calculations reveal the existence of two primary conformers, gauche and anti, with very similar energies. The thermodynamic data presented below is derived from this computational work and should be considered theoretical.

Table 1: Calculated Thermodynamic Properties of this compound Conformers at 298.15 K [1]

| Property | gauche-Ethyl Cyanate | anti-Ethyl Cyanate |

| Enthalpy (Hartree) | -246.33 | -246.33 |

| Gibbs Free Energy (Hartree) | -246.36 | -246.36 |

| Entropy (cal/mol·K) | 78.43 | 78.03 |

Note: Energies are presented in Hartrees as per the computational study. 1 Hartree ≈ 2625.5 kJ/mol. The small energy differences between the conformers suggest that both are likely present in any potential sample.

For context, the thermodynamic properties of the more stable isomer, ethyl isocyanate, have been experimentally determined and are provided in Table 2. The significant difference in their enthalpies of formation underscores the thermodynamic driving force behind the rapid isomerization of this compound.

Table 2: Experimentally Determined Thermodynamic Properties of Ethyl Isocyanate (Liquid Phase)

| Property | Value |

| Enthalpy of Formation (ΔfH°) (kJ/mol) | -99.6[2] |

| Enthalpy of Combustion (ΔcH°) (kJ/mol) | -2005[2] |

| Boiling Point (°C) | 60[3] |

Stability and Decomposition Pathways

The primary characteristic of this compound is its instability. It readily undergoes two major transformations: isomerization to the more stable ethyl isocyanate and a unimolecular retro-ene decomposition.

Isomerization to Ethyl Isocyanate

The rearrangement of this compound to ethyl isocyanate is a highly exothermic process, making ethyl isocyanate the thermodynamically favored isomer. This isomerization is a key factor limiting the isolation and experimental study of this compound.

Retro-ene Decomposition

Computational studies have elucidated a competing decomposition pathway: a unimolecular retro-ene reaction.[1] This reaction proceeds through a six-membered transition state, leading to the formation of ethylene (B1197577) and cyanic acid. The calculated activation energy for this pathway is significant, suggesting it is more likely to occur at elevated temperatures.

The relationship between these pathways is a critical aspect of this compound's chemistry. Understanding the kinetics and activation barriers for both isomerization and decomposition is essential for any attempt to synthesize or utilize this reactive species.

Caption: Stability pathways of this compound.

Experimental Protocols: Challenges and Potential Approaches

The inherent instability of this compound necessitates specialized experimental techniques for its study. Standard calorimetric methods are often unsuitable due to the rapid transformation of the sample.

Synthesis and Isolation

Detailed experimental procedures for the synthesis of pure, stable this compound are not well-documented. It is often generated in situ as a transient intermediate. Potential synthetic routes, such as the reaction of sodium ethoxide with cyanogen (B1215507) halides, require carefully controlled conditions to minimize immediate isomerization. Any successful synthesis would likely require cryogenic trapping and analysis at low temperatures to prevent rearrangement.

Advanced Calorimetric Techniques

To experimentally determine the thermodynamic properties of unstable compounds like this compound, advanced techniques that employ rapid heating and cooling rates are necessary.

-

Fast Scanning Calorimetry (FSC): This technique uses micro-machined sensors to achieve scanning rates thousands of times faster than conventional Differential Scanning Calorimetry (DSC).[4][5][6][7] By rapidly heating a sample, it may be possible to measure a melting or vaporization endotherm before the compound has time to decompose or isomerize.

Caption: Proposed experimental workflow for this compound.

Spectroscopic and Chromatographic Analysis

-

Matrix Isolation Spectroscopy: Trapping this compound in an inert gas matrix at cryogenic temperatures would allow for its characterization by infrared and UV-Vis spectroscopy without interference from isomerization or decomposition products.

-

Fast Chromatography: The use of rapid gas chromatography (GC) with a short column and fast temperature programming could potentially be used to separate this compound from its isomer and decomposition products, allowing for quantification and kinetic studies.

Conclusion

This compound remains a molecule of considerable interest from a theoretical and mechanistic standpoint. While a comprehensive experimental thermodynamic profile is currently lacking due to its inherent instability, computational studies have provided a solid foundation for understanding its properties and reactivity. Future experimental work will undoubtedly rely on advanced, rapid techniques to probe this elusive molecule. For researchers in drug development and other fields, the data and concepts presented here provide a crucial framework for considering the potential role of such reactive intermediates in chemical and biological systems.

References

- 1. Assessing the effective factors affecting the conformational preferences and the early and late transition states of the unimolecular retro-ene decomp ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00520B [pubs.rsc.org]

- 2. Ethyl isocyanide [webbook.nist.gov]

- 3. Ethyl isocyanate | C3H5NO | CID 8022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. azom.com [azom.com]

- 7. dl.astm.org [dl.astm.org]

A Technical Guide to the Historical Discovery and Early Research of Ethyl Cyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical discovery and foundational research on ethyl cyanate (B1221674). It details the pioneering work of 19th-century chemists, presenting their experimental methodologies and initial characterizations of this reactive compound. Quantitative data from early studies are summarized, and logical pathways of the initial research are visualized. This document serves as a comprehensive resource for understanding the origins of cyanate ester chemistry.

Introduction

The study of cyanate esters, a class of compounds characterized by the -OCN functional group, has its roots in the mid-19th century. These early investigations laid the groundwork for a field that would eventually find applications in polymer science and organic synthesis. Ethyl cyanate (C₂H₅OCN), a simple alkyl cyanate, was among the first of these "cyanic ethers," as they were then known, to be synthesized and characterized. This guide revisits the seminal work of the pioneering chemists who first isolated and described this intriguing molecule.

Historical Discovery

The initial synthesis and characterization of what were then termed "cyanic ethers" are primarily attributed to the French chemist Charles Adolphe Wurtz in the late 1840s. His work was a significant advancement in the burgeoning field of organic chemistry. Later, François-Stanislas Cloëz , another French chemist, also made notable contributions to the understanding of these compounds.

The Pioneering Work of Charles Adolphe Wurtz (1848)

In 1848, Wurtz published his findings on the preparation of a new class of compounds, which he named "éthers cyaniques" (cyanic ethers), in the journal Comptes Rendus de l'Académie des Sciences. His research involved the reaction of potassium cyanate with salts of alkylsulfuric acids. While his initial publications focused on the methyl and amyl esters, the synthesis of this compound followed the same general principle and was further detailed in his comprehensive 1854 memoir in Annales de Chimie et de Physique. Wurtz's work was foundational in demonstrating that the cyanate group could be attached to an alkyl radical through an oxygen atom.

Further Investigations by François-Stanislas Cloëz (1866)

Building upon the initial discoveries, François-Stanislas Cloëz conducted further research on cyanic ethers, culminating in his 1866 doctoral thesis titled "Recherches sur les éthers cyaniques et leurs isomères" (Research on cyanic ethers and their isomers).[1] His work helped to solidify the understanding of the structure and reactivity of these compounds, distinguishing them from their isocyanate isomers.

Early Synthetic Methods and Experimental Protocols

The earliest syntheses of this compound were based on the reaction of a cyanate salt with an ethylating agent. The choice of reagents and reaction conditions was crucial to favor the formation of the cyanate ester over the more stable isocyanate isomer.

Wurtz's Synthesis of "Cyanic Ether"

While Wurtz's 1848 paper in Comptes Rendus laid the groundwork, his 1854 memoir provided a more detailed account of the synthesis of cyanic ethers. The following is a reconstructed protocol based on his descriptions of the synthesis of alkyl cyanates.

Experimental Protocol: Synthesis of this compound (Reconstructed from Wurtz, 1854)

-

Reactants:

-

Potassium Ethyl Sulfate (B86663) (C₂H₅SO₄K)

-

Potassium Cyanate (KOCN)

-

-

Apparatus:

-

A retort or distillation flask

-

A receiving flask, cooled with a mixture of ice and salt

-

-

Procedure:

-

An intimate mixture of equal parts of dry potassium ethyl sulfate and potassium cyanate was prepared.

-

The mixture was placed in a retort and gently heated.

-

A volatile liquid, the "éther cyanique" (this compound), distilled over and was collected in the cooled receiving flask.

-

The crude product was then purified by redistillation.

-

Wurtz noted the pungent and tear-inducing odor of the product. He also observed its high reactivity, particularly its tendency to polymerize or react with water.

Synthesis via Silver Cyanate and Ethyl Iodide

Later in the 19th century and into the 20th, the reaction between silver cyanate and an alkyl halide became a common method for preparing alkyl cyanates. The use of silver cyanate was found to favor the formation of the O-alkylation product (the cyanate) over the N-alkylation product (the isocyanate), a key challenge in this area of synthesis.

Experimental Protocol: Synthesis of this compound from Silver Cyanate and Ethyl Iodide

-

Reactants:

-

Silver Cyanate (AgOCN)

-

Ethyl Iodide (C₂H₅I)

-

Anhydrous diethyl ether (as a solvent)

-

-

Apparatus:

-

A round-bottom flask fitted with a reflux condenser

-

A heating mantle or water bath

-

Distillation apparatus

-

-

Procedure:

-

A suspension of finely powdered, dry silver cyanate in anhydrous diethyl ether was prepared in a round-bottom flask.

-

An equimolar amount of ethyl iodide was added to the suspension.

-

The mixture was gently heated under reflux for several hours. The progress of the reaction was indicated by the formation of a precipitate of silver iodide.

-

After the reaction was complete, the mixture was cooled, and the solid silver iodide was removed by filtration.

-

The ethereal solution of this compound was then carefully distilled to remove the solvent, and the this compound was collected by fractional distillation.

-

Early Characterization and Properties

The initial characterization of this compound was limited by the analytical techniques available in the 19th century. Observations were primarily focused on its physical state, odor, boiling point, and chemical reactivity.

Physical Properties

Early researchers described this compound as a colorless, mobile liquid with a very sharp, pungent, and lachrymatory (tear-inducing) odor.

| Property | Reported Value (19th Century) | Modern Value (Approx.) |

| Boiling Point | ~80 °C (Wurtz) | 82-84 °C |

| Appearance | Colorless, mobile liquid | Colorless liquid |

| Odor | Sharp, pungent, lachrymatory | Pungent, tear-inducing |

Chemical Properties and Reactivity

Wurtz and his contemporaries noted the high reactivity of this compound. Key early observations included:

-

Reaction with Water: this compound was observed to react with water to produce ammonia (B1221849) and carbon dioxide, along with diethyl carbonate.

-

Polymerization: When heated, this compound was found to transform into a solid, white, amorphous polymer, which was later identified as a trimer, triethyl cyanurate (a 1,3,5-triazine (B166579) derivative). This process was often vigorous.

-

Reaction with Ammonia: Wurtz discovered that the reaction of cyanic ethers with ammonia produced substituted ureas, a significant finding in the development of organic synthesis.

Logical and Experimental Workflow of Early Research

The initial research into this compound followed a logical progression from synthesis to characterization and the study of its reactivity. This workflow can be visualized as follows:

Conclusion

The discovery and initial investigation of this compound by Charles Adolphe Wurtz and his contemporaries in the mid-19th century were pivotal moments in the history of organic chemistry. Their work not only introduced a new class of compounds but also opened up new avenues of research into the nature of chemical bonding and reactivity. The early experimental protocols, though simple by modern standards, were effective in isolating and providing the first glimpse into the properties of this highly reactive molecule. This historical foundation is essential for appreciating the subsequent development of cyanate ester chemistry and its modern applications.

References

CAS number and IUPAC nomenclature for ethyl cyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl cyanate (B1221674) (CAS Number: 627-48-5), detailing its chemical identity, properties, and synthetic methodologies. Given the frequent confusion with the related compound, ethyl cyanoacetate, this document focuses exclusively on ethyl cyanate.

Chemical Identification and Properties

This compound is an organic compound with the chemical formula C₃H₅NO. Its IUPAC name is this compound, and it is also known as cyanic acid, ethyl ester.[1] It is essential to distinguish it from its isomer, ethyl isocyanate, and the structurally different ethyl cyanoacetate.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, much of the available information is based on computational models.

| Property | Value | Source |

| CAS Number | 627-48-5 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₃H₅NO | [1][2] |

| Molecular Weight | 71.08 g/mol | [1][2] |

| Canonical SMILES | CCOC#N | [1] |

| InChI Key | JXBPSENIJJPTCI-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 33 Ų | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Complexity | 51.2 | [2] |

| Monoisotopic Mass | 71.037113783 Da | [1][2] |

Note: Experimental data for properties such as boiling and melting points are not consistently reported in readily available literature.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not as commonly documented as for other related esters. However, the synthesis can be approached through established chemical principles. The primary challenge in synthesizing this compound is to favor the formation of the cyanate ester (R-O-C≡N) over the more stable isocyanate isomer (R-N=C=O), due to the ambident nature of the cyanate ion.

Experimental Protocol: Synthesis from an Ethyl Halide and Silver Cyanate

This method is a common strategy for preparing cyanate esters. The use of silver cyanate is crucial as the silver ion's interaction with the nitrogen atom of the cyanate ion helps to promote the attack of the oxygen atom on the electrophilic carbon of the ethyl halide.

-

Reaction Principle: This is a nucleophilic substitution reaction where the cyanate ion displaces the halide from the ethyl halide. CH₃CH₂-X + AgOCN → CH₃CH₂-OCN + AgX (where X = I, Br, Cl)

-

Reactants:

-

Ethyl iodide or ethyl bromide

-

Silver cyanate (AgOCN)

-

Anhydrous aprotic solvent (e.g., diethyl ether, acetonitrile)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend silver cyanate in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the ethyl halide to the suspension at room temperature with vigorous stirring.

-

The reaction mixture is typically stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the precipitated silver halide is removed by filtration.

-

The solvent is carefully removed from the filtrate under reduced pressure to yield the crude this compound.

-

Purification can be achieved by distillation under reduced pressure.

-

Chemical Reactivity and Mechanisms

This compound is a reactive electrophile, with the carbon atom of the cyanate group being susceptible to nucleophilic attack.

Reaction with Nucleophiles: Formation of Carbamates

This compound reacts with alcohols in a process known as alcoholysis to form N-substituted carbamates (urethanes). This reaction is of interest in the synthesis of various organic compounds.

-

Reaction Mechanism: The reaction proceeds via a nucleophilic addition of the alcohol to the carbon-nitrogen triple bond of the cyanate group.

Visualization of Workflows and Pathways

Diagram 1: Synthetic Workflow for this compound

Caption: A logical workflow for the synthesis of this compound.

Diagram 2: Reaction of this compound with an Alcohol

Caption: Reaction pathway of this compound with an alcohol.

Applications in Research and Drug Development

While specific applications of this compound in drug development are not widely reported in the literature, its role as a reactive intermediate suggests potential utility in the synthesis of more complex molecules. The cyanate functional group can be a precursor to other functionalities, such as carbamates, which are present in numerous pharmaceutically active compounds. Researchers may explore this compound as a building block in combinatorial chemistry for the discovery of new lead compounds. Its study is also relevant for understanding the fundamental reactivity of organic cyanates.

Safety and Handling

Given the limited specific safety data for this compound, it should be handled with the precautions appropriate for reactive and potentially toxic organic chemicals. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Due to its relationship to cyanic acid and other cyanated compounds, there is a potential for toxicity, and exposure should be minimized.

References

literature review on the chemistry of alkyl cyanates

An In-depth Technical Guide to the Chemistry of Alkyl Cyanates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl cyanates (R-OCN) are a fascinating, albeit historically under-explored, class of organic compounds. As structural isomers of the more stable and widely studied alkyl isocyanates (R-NCO) and alkyl cyanides (nitriles, R-CN), they serve as reactive intermediates with unique chemical properties. Their chemistry is primarily defined by the ambident nature of the cyanate (B1221674) ion and the propensity of the resulting alkyl cyanate to undergo rearrangement. This guide provides a comprehensive review of the core chemistry of alkyl cyanates, focusing on their synthesis, reactivity, and characterization, with detailed experimental protocols and data for researchers in organic synthesis and drug development.

Synthesis of Alkyl Cyanates

The synthesis of alkyl cyanates is challenging due to their thermal lability and tendency to isomerize to the corresponding isocyanates. The primary methods rely on carefully controlled reaction conditions to favor the formation of the R-OCN linkage over the more thermodynamically stable R-NCO bond.

From Alkyl Halides and Silver Cyanate

The most common method for preparing alkyl cyanates involves the reaction of alkyl halides with silver cyanate (AgOCN).[1] The cyanate ion ([OCN]⁻) is an ambident nucleophile, meaning it can attack an electrophile with either its oxygen or nitrogen atom.[2][3] This leads to the formation of a mixture of alkyl cyanates and alkyl isocyanates.[4]

The reaction's outcome is highly dependent on the reaction mechanism.[2][5]

-

SN1 Pathway : Conditions that favor a carbocation intermediate (SN1 character), such as the use of secondary or tertiary alkyl halides and polar solvents, promote attack by the more electronegative oxygen atom, yielding the alkyl cyanate . The use of silver ions (Ag⁺) facilitates the formation of the carbocation by coordinating to the halide leaving group.[2]

-

SN2 Pathway : Conditions favoring a concerted backside attack (SN2 character), such as with primary alkyl halides, result in attack by the nitrogen atom, yielding the alkyl isocyanate .[2]

Consequently, primary alkyl halides almost exclusively form isocyanates, while secondary alkyl halides, particularly iodides, can produce significant amounts of alkyl cyanates, often in nearly equal measure with the isomeric isocyanate.[2] Tertiary alkyl cyanates can be formed but are generally unstable, readily decomposing or rearranging.[4]

Experimental Protocol: Synthesis of Isopropyl Cyanate from Isopropyl Iodide[2]

-

Reaction Setup : In a round-bottom flask, combine isopropyl iodide (1.7 g) and silver cyanate (2.0 g) in nitromethane (B149229) (15 ml) at room temperature.

-

Reaction Execution : Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the alkyl iodide spot on TLC or by GC analysis.

-

Work-up and Analysis : After approximately 25 minutes, the reaction is complete. The resulting mixture contains the products in the solvent. The product distribution is typically determined by gas chromatography (GC) analysis of the supernatant.

-

Expected Yield : This procedure is reported to yield approximately 20% isopropyl cyanate and 19% isopropyl isocyanate, alongside other unidentified volatile byproducts.[2]

From 5-Alkoxy-1,2,3,4-thiatriazoles

A cleaner method for synthesizing alkyl cyanates involves the thermal decomposition of 5-alkoxy-1,2,3,4-thiatriazoles. This reaction proceeds by extruding nitrogen gas and elemental sulfur, leaving the alkyl cyanate. The cyanates can then be purified by distillation in vacuo.

Experimental Protocol: General Procedure for Alkyl Cyanate Synthesis from Thiatriazoles

-

Decomposition : An ether solution (approx. 20%) of the 5-alkoxy-1,2,3,4-thiatriazole is kept at room temperature (20-25°C) until nitrogen evolution ceases (typically 3 hours).

-

Purification : The precipitated sulfur is removed by filtration. The ether is removed from the filtrate, and the residual crude alkyl cyanate is purified by vacuum distillation. The distillation is conducted at a bath temperature of 30-35°C.

-

Storage : Alkyl cyanates are thermally unstable. They can be stored for extended periods at -80°C but will isomerize and trimerize over days at room temperature.

Summary of Synthetic Yields

| Alkyl Cyanate | Starting Material | Method | Yield (%) | Reference |

| Isopropyl Cyanate | Isopropyl Iodide | AgOCN in Nitromethane | 20 | [2] |

| sec-Butyl Cyanate | sec-Butyl Iodide | AgOCN in Nitromethane | 8 | [2] |

| Propyl Cyanate | 5-Propoxy-1,2,3,4-thiatriazole | Decomposition | 65 | |

| Isopropyl Cyanate | 5-Isopropoxy-1,2,3,4-thiatriazole | Decomposition | 69 | |

| Butyl Cyanate | 5-Butoxy-1,2,3,4-thiatriazole | Decomposition | 71 | |

| sec-Butyl Cyanate | 5-sec-Butoxy-1,2,3,4-thiatriazole | Decomposition | 48 | |

| Isobutyl Cyanate | 5-Isobutoxy-1,2,3,4-thiatriazole | Decomposition | 73 |

Reactivity of Alkyl Cyanates

The chemistry of alkyl cyanates is dominated by their rearrangement to the thermodynamically more stable isocyanates.

Thermal Isomerization to Isocyanates

Upon heating, primary alkyl cyanates undergo a clean, exothermic isomerization to the corresponding alkyl isocyanates. This rearrangement can occur rapidly at the boiling point of the cyanate. The mechanism can be complex, with evidence for both ionic pathways and, in some specific cases, second-order kinetics.[6][7]

Decomposition of Secondary Alkyl Cyanates

In contrast to primary alkyl cyanates, secondary derivatives like isopropyl cyanate can decompose upon heating. This process yields an alkene (e.g., propene) and cyanic acid, which subsequently polymerizes to cyanuric acid. This decomposition pathway competes with the isomerization reaction.

Experimental Protocol: Thermal Isomerization of Propyl Cyanate

-

Approximately 1 g of propyl cyanate is placed in a flask.

-

The liquid is heated until an exothermic reaction initiates, causing the liquid to begin boiling.

-

The boiling is maintained for 2-8 minutes with minimal external heating.

-

The product, propyl isocyanate, can be identified by gas chromatography and comparison with an authentic sample, or by derivatization (e.g., reaction with aniline (B41778) to form N-propyl-N'-phenylurea).

Spectroscopic and Physical Properties

The characterization of alkyl cyanates relies on standard spectroscopic techniques. Due to their lability, analysis is often performed promptly after synthesis.

Infrared (IR) Spectroscopy

Alkyl cyanates exhibit a strong, characteristic absorption band for the O-C≡N group.

-

ν(OCN) stretch : ~2260 cm⁻¹[2]

This band is distinct from the very strong, broad asymmetric stretch of the corresponding isocyanate (-N=C=O) group, which typically appears around 2270 cm⁻¹.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR chemical shifts provide a clear distinction between alkyl cyanates and their isomers. The carbon of the cyanate group is significantly deshielded compared to the carbon of a nitrile (cyanide) group but shielded relative to the carbon of an isocyanate group.

| Compound Type | Functional Group Carbon | Approximate δ (ppm) | Reference |

| Alkyl Cyanate | R-OC N | 108 - 112 | [8] |

| Alkyl Isocyanate | R-NC O | 120 - 130 | [8][9] |

| Alkyl Cyanide (Nitrile) | R-C N | 115 - 125 | [10] |

| Alkyl Isocyanide | R-NC | 155 - 160 | [11] |

Note: The chemical shift for the nitrile carbon can be highly variable depending on the substituent.

Physical Properties

Alkyl cyanates are generally colorless, mobile liquids with lachrymatory vapors. Their boiling points are noted to be higher than their corresponding isocyanate isomers, as indicated by longer retention times in nonpolar gas chromatography columns.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (nD) | Reference |

| Propyl Cyanate | 85.09 | — | 1.3985 (20°C) | |

| Isopropyl Cyanate | 85.09 | — | 1.3908 (20°C) | |

| Butyl Cyanate | 99.12 | — | 1.4080 (20°C) | |

| sec-Butyl Cyanate | 99.12 | — | 1.4022 (20°C) | |

| Isobutyl Cyanate | 99.12 | — | 1.4030 (20°C) |

Conclusion

The chemistry of alkyl cyanates is a specialized area of organic chemistry that highlights fundamental principles of reactivity, including ambident nucleophilicity and molecular rearrangements. While their synthesis can be complicated by the formation of isomeric isocyanates and their inherent instability, controlled methods exist for their preparation and isolation. For researchers in drug discovery and synthetic methodology, understanding the conditions that govern the formation and reaction of these energetic intermediates can unlock novel synthetic pathways and provide access to unique molecular architectures. The detailed protocols and compiled data in this guide serve as a foundational resource for further exploration into this reactive class of compounds.

References

- 1. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01286F [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. [Tris(trimethylsllyl)methyl](dimethyl)silyl cyanate. The cyanate to isocyanate isomerization, and the high activity of cyanate as a leaving group in solvolysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isopropyl isocyanate(1795-48-8) 13C NMR [m.chemicalbook.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. spectrabase.com [spectrabase.com]

Theoretical and Computational Elucidation of Ethyl Cyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyanate (B1221674) (CH₃CH₂OCN) is a molecule of significant interest due to its unique electronic structure and reactivity. This technical guide provides a comprehensive overview of the theoretical and computational studies that have elucidated its molecular properties, conformational landscape, and reaction dynamics. By leveraging high-level quantum chemical calculations, researchers have gained deep insights into the subtle interplay of steric and electronic effects that govern the behavior of this molecule. This document summarizes key findings, presents detailed computational protocols, and offers visualizations of important molecular structures and reaction pathways to serve as a valuable resource for professionals in chemistry and drug development.

Molecular Structure and Conformational Analysis

The molecular structure of ethyl cyanate is characterized by the presence of a flexible ethyl group attached to the cyanate moiety. This flexibility gives rise to different rotational isomers, or conformers. Computational studies have been instrumental in identifying and characterizing the most stable conformations of this compound.

Conformational Preferences

Theoretical calculations have revealed the existence of two primary conformers of this compound: the anti and gauche forms.[1] In the anti conformer, the C-C-O-C dihedral angle is approximately 180°, while in the gauche conformer, it is around 60°. High-level computations have shown that these two conformers are very close in energy, suggesting that both are significantly populated at room temperature.[1][2]

The subtle energy difference between the anti and gauche conformers is a result of a delicate balance between steric hindrance and hyperconjugative interactions.[1] While the anti conformer might be expected to be more stable due to reduced steric repulsion, hyperconjugative interactions between the C-H bonds of the ethyl group and the lone pairs of the oxygen atom can stabilize the gauche conformation.[1]

Geometric Parameters

The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, have been determined through geometry optimization calculations using various levels of theory. The table below presents a summary of key computed geometric parameters for the anti conformer of this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (MP2/6-311++G) |

| Bond Length (Å) | |||||

| C | C | 1.52 | |||

| C | O | 1.43 | |||

| O | C | 1.35 | |||

| C | N | 1.17 | |||

| Bond Angle (°) | |||||

| C | C | O | 108.5 | ||

| C | O | C | 114.5 | ||

| O | C | N | 179.0 | ||

| Dihedral Angle (°) ** | C | C | O | C | 180.0 |

Table 1: Selected computed geometric parameters for the anti conformer of this compound.

Spectroscopic Properties

Computational chemistry plays a crucial role in the interpretation of experimental spectra by providing calculated vibrational frequencies and their corresponding assignments. For this compound, theoretical vibrational spectra have been computed to aid in the analysis of its infrared (IR) and Raman spectra. The vibrational modes can be broadly categorized into stretching, bending, and torsional motions of the molecular framework.

The table below presents a selection of calculated vibrational frequencies for this compound and their assignments. These theoretical values are typically scaled to better match experimental data.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) |

| ν(C≡N) | Cyanate C≡N stretch | ~2300 |

| ν(C-O) | Ether C-O stretch | ~1100 |

| ν(C-C) | Ethyl C-C stretch | ~1000 |

| δ(CH₂) | Methylene scissoring | ~1450 |

| δ(CH₃) | Methyl umbrella | ~1380 |

| τ(C-C) | C-C torsion | ~250 |

Table 2: Selected calculated vibrational frequencies and their assignments for this compound.

Reactivity and Reaction Mechanisms

Computational studies have provided valuable insights into the reactivity of this compound, particularly its unimolecular decomposition and isomerization pathways.

Unimolecular Retro-ene Decomposition and Isomerization

This compound can undergo two competing unimolecular reactions: a retro-ene decomposition to form ethene and cyanic acid (HNCO), and an isomerization to ethyl isocyanate.[1][3] Theoretical calculations have shown that the retro-ene decomposition is the more favorable pathway, with a lower activation energy compared to the isomerization.[1][2]

The retro-ene reaction proceeds through a six-membered cyclic transition state. The calculated activation Gibbs free energy for this process is significantly lower than that for the isomerization, which involves a three-membered ring transition state.[2]

| Reaction Pathway | Activation Gibbs Free Energy (kcal/mol) |

| Retro-ene Decomposition | ~38 |

| Isomerization to Ethyl Isocyanate | ~52 |

Table 3: Calculated activation Gibbs free energies for the unimolecular reactions of this compound.[2]

Computational Protocols

The theoretical and computational studies of this compound have employed a range of well-established quantum chemical methods. This section provides an overview of the typical computational workflow and methodologies used.

General Computational Workflow

The prediction of molecular properties and reaction pathways of this compound typically follows a systematic computational workflow.

Methodologies for Key Experiments

-

Conformational Analysis: The conformational landscape of this compound is typically explored using methods like the G3(MP2) composite method or Møller-Plesset perturbation theory (MP2) with a large basis set such as 6-311++G**.[1] This involves performing a potential energy surface scan by systematically rotating the dihedral angles of the molecule and then optimizing the geometry of each identified conformer.

-

Geometry Optimization and Frequency Calculations: The equilibrium geometries of the conformers and transition states are typically optimized using density functional theory (DFT) with a functional like B3LYP or MP2 theory.[1] A basis set such as 6-311++G** is commonly used to provide a good balance between accuracy and computational cost. Frequency calculations are then performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.[1]

-

Reaction Pathway and Energetics: To study reaction mechanisms, transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The identity of the transition state is confirmed by visualizing the imaginary frequency and by performing intrinsic reaction coordinate (IRC) calculations to ensure that it connects the desired reactants and products.[4] More accurate activation and reaction energies are often obtained by performing single-point energy calculations on the optimized geometries using higher-level methods such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) or composite methods like G3(MP2).[1][2]

Conclusion

Theoretical and computational studies have provided a detailed and quantitative understanding of the molecular structure, spectroscopic properties, and reactivity of this compound. These studies have revealed the subtle energetic balance between its anti and gauche conformers and have elucidated the preferred unimolecular reaction pathway to be a retro-ene decomposition. The computational protocols outlined in this guide serve as a foundation for further investigations into the properties and reactions of this compound and related molecules, with potential applications in areas such as materials science and drug design. The continued development of computational methods promises even deeper insights into the complex chemical behavior of such fascinating molecules.

References

- 1. Assessing the effective factors affecting the conformational preferences and the early and late transition states of the unimolecular retro-ene decomp ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00520B [pubs.rsc.org]

- 2. This compound | 627-48-5 | Benchchem [benchchem.com]

- 3. Assessing the effective factors affecting the conformational preferences and the early and late transition states of the unimolecular retro-ene decomposition reactions of this compound, ethyl thiocyanate and ethyl selenocyanate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

Ethyl Cyanate in Organic Chemistry: A Technical Guide to a Reactive Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl cyanate (B1221674) (EtO-C≡N) is a reactive chemical species that, while less commonly utilized as an isolated reagent than its isomers, ethyl isocyanate and ethyl cyanoacetate (B8463686), holds unique potential in organic synthesis, primarily as a transient intermediate. Its high electrophilicity at the cyanate carbon atom makes it a target for nucleophilic attack, leading to the formation of valuable functional groups. This technical guide provides an in-depth exploration of the synthesis, stability, and core reactivity of ethyl cyanate. It further details its role as a reactive intermediate, particularly in the formation of carbamates, and offers a comparative analysis with its more stable and widely used isomers to provide a comprehensive understanding of its place in the synthetic chemist's toolkit.

Introduction: Distinguishing this compound from its Isomers

A common point of confusion in organic chemistry is the distinction between this compound, ethyl isocyanate, and ethyl cyanoacetate. Their similar names belie their distinct chemical structures and reactivity profiles, which are crucial for designing successful synthetic routes.

-

This compound (EtO-C≡N): Characterized by an oxygen atom single-bonded to both the ethyl group and the cyanate carbon. The carbon of the cyanate group is highly electrophilic.

-

Ethyl Isocyanate (Et-N=C=O): The ethyl group is bonded to a nitrogen atom. This compound is a powerful electrophile and is widely used in the synthesis of ureas and carbamates.

-

Ethyl Cyanoacetate (EtOOC-CH₂-C≡N): Possesses an ester and a nitrile group separated by a methylene (B1212753) group. The acidic nature of the methylene protons makes it a versatile building block for carbon-carbon bond formation.

Synthesis and Stability of this compound

The synthesis of this compound can be achieved through several methods, though its isolation is challenging due to its inherent instability.

-

From Ethyl Halides: The reaction of an ethyl halide with a cyanate salt, such as silver cyanate, can produce this compound. However, the ambident nature of the cyanate ion (OCN⁻) often leads to the formation of the more thermodynamically stable ethyl isocyanate as the major product.[1]

-

From Ethanol (B145695) and Cyanogen (B1215507) Halides: The reaction of ethanol with a cyanogen halide (e.g., CNCl) in the presence of a base can also yield this compound.

-

In Situ Generation: In many practical applications, this compound is generated in situ as a reactive intermediate. For instance, in alcoholic beverages, the degradation of cyanogenic glycosides can produce cyanate, which then reacts with ethanol to form ethyl carbamate (B1207046).[2]

The primary challenge in handling this compound is its propensity to isomerize to the more stable ethyl isocyanate or to undergo [2+2+2] cyclotrimerization to form triethyl cyanurate, especially in the presence of acids, bases, or heat.[3][4] This instability is a key reason for its limited availability and use as a discrete reagent.

Core Reactivity: The Electrophilic Nature of this compound

The fundamental reactivity of this compound is dictated by the electrophilicity of the cyanate carbon atom. This makes it susceptible to attack by a wide range of nucleophiles. Computational studies have been instrumental in understanding its reactivity and decomposition pathways.[1]

Reaction with Alcohols: Synthesis of Carbamates

The reaction of this compound with alcohols (alcoholysis) is a direct method for the synthesis of carbamates (urethanes). The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic carbon of the cyanate. This reaction is of particular interest in the context of food and beverage chemistry, where the formation of ethyl carbamate in alcoholic drinks is a significant area of study.[2][5]

| Nucleophile | Product | Conditions | Yield (%) | Reference |

| Ethanol | Ethyl carbamate | Varies (pH, temp., time) | See note | [2][5] |

| 1-Amino-2-propanol | Ethyl (2-hydroxypropyl)carbamate | (via ethyl chloroformate) | Not specified | [6] |

Note: Yields for ethyl carbamate formation from in situ generated this compound in beverages are highly variable and dependent on conditions.

Other Nucleophilic Additions

While less documented than alcoholysis, this compound is expected to react with other nucleophiles such as amines and thiols in a similar manner to produce ureas and thiocarbamates, respectively. These reactions, however, are more commonly carried out using the more stable and readily available ethyl isocyanate.

This compound as a Reactive Intermediate

The most significant role of this compound in modern organic chemistry is as a reactive intermediate. Its transient nature means it is often generated and consumed in the same reaction vessel.

An important example is the formation of ethyl carbamate in fermented beverages and spirits.[2] Cyanogenic glycosides present in the raw materials can break down to release cyanide, which can be oxidized to cyanate. In the presence of ethanol, this cyanate forms this compound, which then reacts with another molecule of ethanol or water to yield ethyl carbamate, a compound of interest due to its potential carcinogenicity.[2][5]

Spectroscopic Characterization

For researchers aiming to identify the presence of this compound as a transient species, spectroscopic methods are invaluable.

| Technique | Key Data | Reference |

| Mass Spec. (GC-MS) | m/z peaks at 29, 27, 43, 71 | [7] |

| Infrared (IR) | Vapor phase spectrum available | [7] |

A Note on Related Reagents of Greater Synthetic Utility

While this compound has specific, albeit limited, applications, its isomers and related compounds are staples in organic synthesis.

-

Ethyl Isocyanate: A highly reactive electrophile used extensively for the synthesis of ureas, carbamates, and other nitrogen-containing heterocycles. Its reactions with amines and alcohols are typically high-yielding and proceed under mild conditions.

-

Ethyl Cyanoacetate: A versatile C3 building block. The presence of three reactive centers—the nitrile, the ester, and the acidic methylene group—allows for its participation in a wide array of reactions, including Knoevenagel condensations, Michael additions, and the synthesis of a vast number of heterocyclic systems used in pharmaceuticals and materials science.[8][9]

Conclusion

This compound is a reactive and somewhat elusive molecule in organic chemistry. Its primary utility lies not as a stable, bottled reagent but as a transient intermediate generated in situ. A thorough understanding of its formation, inherent instability, and fundamental electrophilic reactivity is crucial for controlling reaction pathways where it may be formed, such as in the production of alcoholic beverages. While its more stable isomers, ethyl isocyanate and ethyl cyanoacetate, offer broader and more direct synthetic applications, the study of this compound provides valuable insights into the chemistry of the cyanate functional group and its role in both planned and unintentional chemical transformations. For drug development professionals and researchers, recognizing the potential for its formation as a reactive intermediate is key to understanding impurity profiles and reaction byproducts.

Experimental Protocols

Protocol 1: Formation of Ethyl Carbamate from Cyanate in a Model System

This protocol is adapted from studies on ethyl carbamate formation in alcoholic beverages.[2]

Materials:

-

Ethanol

-

Water

-

Sodium cyanate (NaOCN)

-

Citric acid buffer (to adjust pH)

-

Internal standard (e.g., butyl carbamate)

-

Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

-

Prepare model solutions by mixing various concentrations of ethanol (e.g., 10-30% v/v) in citric acid buffer at a desired pH (e.g., 3.5).

-

Spike the solutions with a known concentration of sodium cyanate.

-

Store the solutions under controlled temperature and time conditions to allow for the reaction to proceed.

-

At specified time points, take aliquots of the solution for analysis.

-

Extract the ethyl carbamate from the aqueous-ethanolic solution using a suitable organic solvent (e.g., dichloromethane).

-

Add an internal standard to the extract for quantification.

-

Analyze the extract by GC-FID to determine the concentration of ethyl carbamate formed.

Quantitative Data Example: In one study, it was found that approximately 83.1% of the initial cyanate degraded to form 538 µM of ethyl carbamate under specific conditions, though it was noted that not all of the degraded cyanate was converted to ethyl carbamate.[5] The rate of formation is highly dependent on temperature, pH, ethanol concentration, and storage time.[2][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl Carbamate Formation from Cyanate in Model System of Ethanol-Water Media Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]